Potassium fumarate
Overview
Description
Potassium fumarate is a chemical compound with the formula K₂C₄H₂O₄. It is the potassium salt of fumaric acid, which is a naturally occurring organic acid. This compound is known for its use as a food additive and is designated by the E number E366. It is a white crystalline powder that is soluble in water and has various applications in the food, pharmaceutical, and chemical industries .
Mechanism of Action
Target of Action
Potassium fumarate is a compound with the formula K2C4H2O4 . It is the potassium salt of fumaric acid It’s known that fumarate, the anion of fumaric acid, plays a crucial role in the tricarboxylic acid cycle (tca cycle or krebs cycle), a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism .
Mode of Action
Fumarate, as part of the tca cycle, is converted to malate by the enzyme fumarase . This reaction is crucial for the production of energy in the form of ATP .
Biochemical Pathways
This compound, as a source of fumarate, is involved in the TCA cycle . In this cycle, fumarate is converted to malate by the enzyme fumarase . This cycle is central to cellular respiration, where glucose, fatty acids, and amino acids are oxidized to produce energy .
Result of Action
The result of this compound’s action would be the facilitation of the TCA cycle, given its role as a source of fumarate. This would lead to the production of energy in the form of ATP, which is essential for various cellular processes .
Biochemical Analysis
Biochemical Properties
Potassium fumarate interacts with several enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme fumarase, which catalyzes the reversible hydration-dehydration of fumarate to malate . This reaction is a critical step in the TCA cycle .
Cellular Effects
This compound influences various cellular processes. For example, the genetic ablation of fumarate hydratase, an enzyme that interacts with fumarate, leads to increased fumarate levels and downstream suppression of mitochondrial respiration . This implies the importance of this compound in cellular metabolic states and cytokine balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it binds to the active site of fumarase, facilitating the conversion of fumarate to malate .
Metabolic Pathways
This compound is involved in the TCA cycle, a key metabolic pathway. It interacts with the enzyme fumarase, which catalyzes the conversion of fumarate to malate .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it participates in the TCA cycle
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium fumarate can be synthesized through the neutralization of fumaric acid with potassium hydroxide. The reaction is as follows:
C4H4O4+2KOH→K2C4H2O4+2H2O
This reaction is typically carried out in an aqueous solution, and the resulting this compound is then crystallized out of the solution .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using Rhizopus species to produce fumaric acid, which is then neutralized with potassium hydroxide to form this compound. This method is preferred due to its efficiency and the use of renewable resources .
Chemical Reactions Analysis
Types of Reactions: Potassium fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce maleic acid.
Reduction: It can be reduced to succinic acid.
Substitution: this compound can participate in substitution reactions where the fumarate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed:
Oxidation: Maleic acid.
Reduction: Succinic acid.
Substitution: Different metal fumarates depending on the metal salt used
Scientific Research Applications
Potassium fumarate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent.
Biology: Studied for its role in the citric acid cycle and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including its use in treating psoriasis and multiple sclerosis.
Industry: Used as a food additive to enhance flavor and as a preservative. .
Comparison with Similar Compounds
- Sodium fumarate
- Calcium fumarate
- Magnesium fumarate
Comparison: Potassium fumarate is unique due to its high solubility in water compared to calcium and magnesium fumarates. This property makes it more suitable for applications requiring rapid dissolution. Additionally, this compound is preferred in food applications due to its lower sodium content compared to sodium fumarate, making it a healthier alternative .
This compound stands out among its counterparts for its versatility and wide range of applications, making it a valuable compound in various fields.
Properties
CAS No. |
7704-72-5 |
---|---|
Molecular Formula |
C4H4KO4 |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
dipotassium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |
InChI Key |
BDQHHJHPAVHOJF-TYYBGVCCSA-N |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)O.[K] |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[K] |
physical_description |
White solid; [Research Organics MSDS] |
Pictograms |
Irritant |
Related CAS |
7704-72-5 4151-35-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of potassium fumarate in biological research?
A1: this compound serves as the potassium salt of fumaric acid, a key intermediate in the citric acid cycle. Research primarily focuses on its use as a substrate for the enzyme fumarate hydratase (fumarase). This enzyme catalyzes the reversible hydration of fumarate to L-malic acid. Studies explore the use of immobilized Escherichia coli cells, which possess high fumarase activity, for the enzymatic synthesis of L-malic acid from this compound. [, , , , , ]
Q2: How does the concentration of this compound affect the rate of L-malic acid synthesis in Escherichia coli cells?
A2: The rate of L-malic acid synthesis in Escherichia coli cells is not solely dependent on enzyme kinetics. Research indicates that at high concentrations of this compound, the rate becomes limited by diffusion and transport processes across the cell wall and cytoplasmic membrane. []
Q3: Beyond L-malic acid production, are there other applications for this compound?
A3: Yes, this compound is investigated as a potential cigarette additive. Research suggests that adding this compound to cigarette paper can reduce tar and carbon monoxide levels in mainstream smoke. Sensory evaluations indicate potential positive effects on cigarette taste. []
Q4: What is the optimal pH for fumarase activity in Escherichia coli cells when using this compound as a substrate?
A4: Studies show that the optimal pH for fumarase activity in free Escherichia coli cells, when utilizing this compound as a substrate, falls within the range of 8-9. []
Q5: Are there any challenges associated with producing L-malic acid using this compound and immobilized Escherichia coli cells?
A5: Maintaining the operational stability of the biocatalyst (fumarase activity) during continuous L-malic acid synthesis presents a challenge. Research focuses on determining the conditions necessary for preserving high activity of the carrageenan-immobilized Escherichia coli cells within packed-bed flow reactors. [, ]
Q6: What analytical techniques are employed to study the enzymatic synthesis of L-malic acid from this compound?
A6: Researchers utilize various analytical techniques to monitor the reaction. These include spectrophotometry, chromatography, and high-performance liquid chromatography (HPLC). These methods allow for the detection and quantification of L-malic acid in the reaction mixture, enabling kinetic studies of the synthesis process. [, , ]
Q7: Has this compound been investigated in other areas besides biocatalysis and cigarette additives?
A7: Yes, research dating back to the early 20th century investigated the coagulation effect of this compound on positive silver bromide sols. This work aimed to understand how different ions, including those susceptible to hydrolysis like fumarate, influence the stability of colloidal systems. []
Q8: Are there any potential medical applications of this compound being explored?
A8: While not directly related to this compound, research indicates that zinc deficiency may be associated with prolonged inflammation in children with acute pneumonia and relapsing bronchitis. Studies explore the potential benefits of supplementing standard treatment with zinc sulfate for pneumonia and this compound for bronchitis, aiming to improve clinical outcomes and restore serum zinc levels. []
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